molecular formula C25H24F3N5O4S B4845110 (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide

(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide

Cat. No.: B4845110
M. Wt: 547.6 g/mol
InChI Key: FGMBHECNZGCWAE-QNGOZBTKSA-N
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Description

The compound "(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide" is a structurally complex molecule featuring:

  • A benzodioxole moiety linked via a methyl group to a piperazine ring.
  • A benzothiazole group connected through a hydrazide backbone.
  • A trifluoroacetyl substituent on the but-2-enehydrazide chain.
  • A Z-configuration at the double bond, critical for stereoselective interactions.

Properties

IUPAC Name

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(2,2,2-trifluoroacetyl)but-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N5O4S/c1-15(32-10-8-31(9-11-32)13-16-6-7-18-19(12-16)37-14-36-18)21(22(34)25(26,27)28)23(35)33(29)24-30-17-4-2-3-5-20(17)38-24/h2-7,12H,8-11,13-14,29H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMBHECNZGCWAE-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C(F)(F)F)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(=O)C(F)(F)F)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the piperazine derivative: The benzodioxole derivative is then reacted with piperazine to form the corresponding piperazine derivative.

    Introduction of the benzothiazole group: This step involves the reaction of the piperazine derivative with 2-aminobenzothiazole under suitable conditions.

    Formation of the trifluoroacetyl group: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide: has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

Table 1: Key Structural Features of Comparable Compounds
Compound Name/ID Core Structure Functional Groups/Substituents Reference
Target Compound But-2-enehydrazide backbone Benzodioxolylmethyl-piperazine, benzothiazole, trifluoroacetyl -
5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole Benzoxazole-piperazine Benzhydrylpiperazine, nitrobenzamido
4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole Thiazole-piperazine Benzhydrylpiperazine, nitrobenzamido
2-(Piperazin-1-yl)benzothiazole (5d) Benzothiazole-piperazine Unsubstituted piperazine
N-(1,3-benzodioxol-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide Benzodioxol-piperazine Fluorophenyl-piperazine, propanamide
(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide Thiazolidinone-hydrazide Benzodioxolylmethylene, thioxothiazolidinone, hydroxybenzohydrazide

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR) Reference
Target Compound ~610.5 (estimated) Not reported Expected δ 7.5–8.5 (benzothiazole), δ 6.7–7.2 (benzodioxole), δ 3.5–4.5 (piperazine CH2) -
5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole ~580.6 177–180 δ 7.8–8.2 (aromatic protons), δ 4.5–5.0 (benzhydryl CH)
4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole ~550.5 232–234 δ 8.0–8.5 (nitrobenzamido), δ 4.0–4.5 (piperazine CH2)
N-(1,3-benzodioxol-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide 385.4 Not reported δ 6.7–7.2 (benzodioxole), δ 2.8–3.5 (piperazine CH2)

Q & A

Q. What are the key synthetic routes for (2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole core via condensation of 2-aminobenzenethiol with trifluoroacetic anhydride under acidic conditions.
  • Step 2: Introduction of the piperazine-benzodioxole moiety using coupling reactions (e.g., Buchwald-Hartwig amination) with 4-(1,3-benzodioxol-5-ylmethyl)piperazine.
  • Step 3: Hydrazide formation via reaction with hydrazine derivatives, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key solvents include DMSO and chloroform, with reaction temperatures ranging from 60–120°C. Yields are optimized using catalytic bases like triethylamine .

Q. How is the structural integrity of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm the presence of benzothiazole (δ 7.5–8.5 ppm), benzodioxole (δ 5.9–6.1 ppm), and trifluoroacetyl groups (δ 3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 589.1345) .
  • X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry (e.g., Z-configuration of the but-2-enehydrazide moiety) .

Q. What preliminary biological assays are recommended for this compound?

  • Antimicrobial Screening: Disc diffusion assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with zone-of-inhibition comparisons to rifampicin .
  • Enzyme Inhibition: Fluorescence-based assays targeting acetylcholinesterase or kinases, using IC50_{50} values to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Cross-Validation: Combine 1H^1H-13C^{13}C HSQC NMR to assign ambiguous proton-carbon correlations (e.g., overlapping piperazine signals).
  • Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
  • Crystallographic Refinement: Use SHELXL to resolve stereochemical ambiguities (e.g., Z/E isomerism) .

Q. What experimental design strategies optimize synthetic yields while minimizing impurities?

  • Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, flow-chemistry setups improve reproducibility in diazomethane-based syntheses .
  • In-line Purification: Use flash chromatography with UV-triggered fraction collection to isolate intermediates .

Q. How can researchers investigate the compound's interaction with biological targets at the molecular level?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon_{on}, koff_{off}) to receptors like G-protein-coupled receptors (GPCRs) .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses, focusing on hydrogen bonds between the benzothiazole moiety and active-site residues .

Q. What strategies address low solubility in in vitro assays?

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Derivatization: Introduce hydrophilic groups (e.g., PEG chains) at the piperazine nitrogen .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Synthesis: Replace the benzodioxole moiety with bioisosteres (e.g., indole or quinoline) and test activity against cancer cell lines (e.g., MCF-7).
  • Pharmacophore Mapping: Identify critical functional groups (e.g., trifluoroacetyl hydrazide) using 3D-QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide
Reactant of Route 2
Reactant of Route 2
(2Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)-2-(trifluoroacetyl)but-2-enehydrazide

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